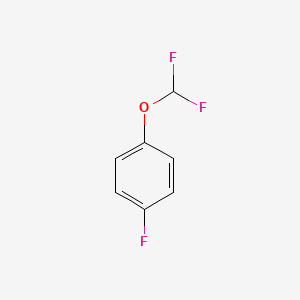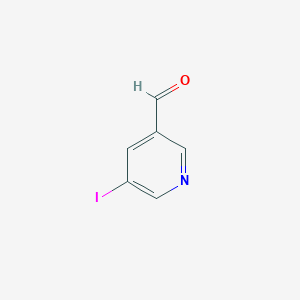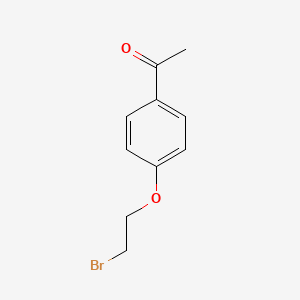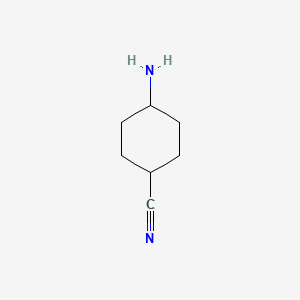
1-(Difluoromethoxy)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-4-fluorobenzene is an organic compound characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-fluorobenzene typically involves the introduction of the difluoromethoxy group onto a fluorobenzene ring. One common method is the reaction of 4-fluorophenol with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ether and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide can facilitate this transformation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms involved.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoquinones .
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other functional groups.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 1-(Difluoromethoxy)-4-fluorobenzene exerts its effects is largely dependent on its interaction with molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, thereby affecting biological pathways .
Comparación Con Compuestos Similares
1-(Trifluoromethoxy)-4-fluorobenzene: Similar structure but with a trifluoromethoxy group, leading to different electronic and steric properties.
4-Fluoroanisole: Contains a methoxy group instead of a difluoromethoxy group, resulting in different reactivity and applications.
Uniqueness: 1-(Difluoromethoxy)-4-fluorobenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound in the synthesis of specialized organic molecules and in the development of new materials .
Propiedades
IUPAC Name |
1-(difluoromethoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHCTKYETOOKMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634814 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34888-09-0 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)






